molecular formula C52H88N2O39 B1598852 Difucosyllacto-N-hexaose I CAS No. 64309-01-9

Difucosyllacto-N-hexaose I

Cat. No.: B1598852
CAS No.: 64309-01-9
M. Wt: 1365.2 g/mol
InChI Key: BCUMESVDMXHZRL-LLWSUDBHSA-N
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Description

Difucosyllacto-N-hexaose I: is a human milk oligosaccharide, a complex carbohydrate found in human breast milk. It is a di-fucosylated, non-sialylated oligosaccharide with a Galβ1-3GlcNAc core (type 1 core). This compound is known for its role in promoting infant health by acting as a prebiotic, supporting the immune system, and preventing infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Difucosyllacto-N-hexaose I involves the stepwise addition of monosaccharides to a lactose core. Glycosyltransferases catalyze the linkage of different monosaccharides to the lactose structure in the Golgi apparatus of lactocytes . Chemical, enzymatic, and chemoenzymatic synthesis methods have been developed for in vitro production .

Industrial Production Methods: : Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to express the necessary glycosyltransferases for the biosynthesis of the oligosaccharide .

Chemical Reactions Analysis

Types of Reactions: : Difucosyllacto-N-hexaose I can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Difucosyllacto-N-hexaose I is unique due to its specific di-fucosylated structure, which provides distinct biological activities compared to other oligosaccharides. Its ability to promote beneficial gut bacteria and support the immune system makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

64309-01-9

Molecular Formula

C52H88N2O39

Molecular Weight

1365.2 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C52H88N2O39/c1-12-25(66)31(72)34(75)48(80-12)88-40-21(10-60)85-47(24(54-15(4)63)43(40)91-50-36(77)33(74)28(69)18(7-57)82-50)93-45-30(71)20(9-59)84-52(38(45)79)89-41-22(11-61)86-46(23(53-14(3)62)42(41)90-49-35(76)32(73)26(67)13(2)81-49)92-44-29(70)19(8-58)83-51(37(44)78)87-39(17(65)6-56)27(68)16(64)5-55/h5,12-13,16-52,56-61,64-79H,6-11H2,1-4H3,(H,53,62)(H,54,63)/t12-,13-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33-,34-,35-,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1

InChI Key

BCUMESVDMXHZRL-LLWSUDBHSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5OC6C(C(C(C(O6)C)O)O)O)NC(=O)C)OC7C(C(OC(C7O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)CO)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O[C@H]6[C@H]([C@@H]([C@@H]([C@@H](O6)C)O)O)O)NC(=O)C)O[C@H]7[C@H]([C@H](O[C@H]([C@@H]7O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)CO)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5OC6C(C(C(C(O6)C)O)O)O)NC(=O)C)OC7C(C(OC(C7O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)CO)O)O)O

Key on ui other cas no.

482638-98-2

physical_description

Solid

Origin of Product

United States

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